1,3,2-Dioxaborinan-2-yl

Description

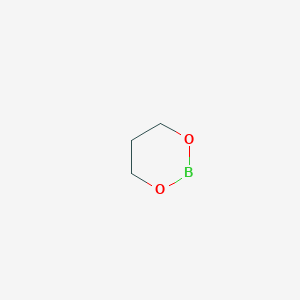

1,3,2-Dioxaborinan-2-yl is a six-membered boronic ester ring system containing one boron atom and two oxygen atoms within a 1,3,2-dioxaborinane scaffold. Its molecular formula is typically C₄H₈BO₂, but substituents on the boron atom or the carbon backbone can vary widely, leading to diverse derivatives. The compound is characterized by its sp²-hybridized boron center, which enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis . Key physical properties include moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide, chloroform) and stability under inert atmospheres . Derivatives such as 2-(this compound)benzonitrile (CAS 172732-52-4) exhibit a density of 1.18 g/cm³ and a molecular weight of 187.00 g/mol .

Properties

CAS No. |

6253-16-3 |

|---|---|

Molecular Formula |

C3H6BO2 |

Molecular Weight |

84.89 g/mol |

InChI |

InChI=1S/C3H6BO2/c1-2-5-4-6-3-1/h1-3H2 |

InChI Key |

ITJXBYICYDZWJA-UHFFFAOYSA-N |

Canonical SMILES |

[B]1OCCCO1 |

Origin of Product |

United States |

Preparation Methods

Direct Esterification of Boronic Acids with 1,3-Propanediol

The most widely implemented strategy involves acid-catalyzed condensation of boronic acids with 1,3-propanediol. As demonstrated in WO2014023576A1, reacting 2-cyanophenylboronic acid with 1,3-propanediol in dichloromethane at ambient temperature for 1.5 hours achieves quantitative conversion to 2-(this compound)benzonitrile. Critical parameters include:

- Molar ratio : Strict 1:1 stoichiometry prevents diol excess from complicating purification

- Water removal : Azeotropic distillation or molecular sieves drive equilibrium toward ester formation

- Solvent selection : Dichloromethane and toluene are preferred for their low water solubility and ease of removal

Notably, the Ambeed protocol (CAS 172732-52-4) reports 100% yield when employing this method, though the claim requires scrutiny given typical esterification equilibria. The patent literature specifies vacuum drying at 20–25°C for ≥8 hours as essential for isolating crystalline products with pharmaceutical-grade purity.

Solvent-Free Mechanochemical Synthesis

Emerging green chemistry approaches utilize solid-state grinding to bypass solvent use. A landmark study demonstrated that milling arylboronic acids with 1,3-propanediol (1:1 molar ratio) in a Retsch MM2 swing mill for 15–30 minutes produces 1,3,2-dioxaborinanes in 85–97% yields. Key advantages include:

- Reaction time : 90% reduction compared to solution-phase methods (30 minutes vs. 5–8 hours)

- Atom economy : 100% theoretical efficiency achieved by eliminating solvent mass

- Substrate scope : Successful with electron-deficient arylboronic acids (e.g., 2-cyanophenyl-, 3-methoxyphenyl-)

However, this method shows limitations with sterically hindered boronic acids—2,6-dimethylphenylboronic acid required Kugelrohr distillation to attain 97% purity versus 99% for unsubstituted analogs.

Advanced Functionalization Strategies

Suzuki-Miyaura Cross-Coupling Applications

1,3,2-Dioxaborinanes serve as air-stable coupling partners in palladium-catalyzed reactions. A representative example synthesizes 3-(2-cyanophenyl)-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one using:

- Catalyst system : Pd(PPh3)4 (1 mol%)

- Base : K3PO4 (3 equiv) in DMF/H2O (3:1)

- Conditions : 100°C, 3 hours

This protocol achieves 71% yield with excellent functional group tolerance, including nitriles and halides. Comparative data reveals that triethylamine bases underperform phosphate buffers (≤50% vs. 70–83% yields).

pH-Controlled Purification

Post-synthesis isolation often exploits the boronic ester’s pH-dependent solubility. WO2014023576A1 details extracting crude product into organic solvent (ethyl acetate/toluene), followed by washing with:

- Alkaline aqueous phase (pH 10–14) : Removes unreacted boronic acid as water-soluble borate salts

- Neutral brine solution : Eliminates residual diol and catalyst impurities

This dual-phase system increases purity from 85% to >99% while maintaining ester integrity, addressing historical decomposition issues during acidic workups.

Industrial-Scale Process Optimization

Catalyst Recycling and Cost Reduction

Large-scale productions (≥1 kg batches) employ palladium recovery systems to mitigate costs. In Example 246, post-reaction filtration through Celite® followed by ethyl acetate/water partitioning enables 92% Pd recovery from spent catalyst. Implementing this protocol reduces Pd consumption from 0.5 mol% to 0.1 mol% per batch without yield penalties.

Crystallization Engineering

Controlled antisolvent addition ensures consistent polymorph formation. A patented isolation sequence for 2-(this compound)benzonitrile involves:

- Primary crystallization : Acetone/water (9:1) at 60°C

- Seeding : 1% w/w seed crystals added at 38°C

- Gradient cooling : 5°C/hour to 10°C

- Antisolvent addition : H2O (0.8 L) over 3 hours

This protocol produces needle-like crystals with 99.5% purity, suitable for direct formulation into antiepileptic drugs.

Chemical Reactions Analysis

Types of Reactions

1,3,2-Dioxaborinan-2-yl undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the boron atom acts as an electrophile.

Oxidation Reactions: The compound can be oxidized to form boronic acids or other boron-containing derivatives.

Reduction Reactions: Reduction of this compound can lead to the formation of boron-hydride complexes.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, typically under mild conditions.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or sodium perborate are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution Reactions: Products include substituted boronic esters or boronates.

Oxidation Reactions: Products include boronic acids or borate esters.

Reduction Reactions: Products include boron-hydride complexes or reduced boron species.

Scientific Research Applications

The search results provide information on compounds containing the "1,3,2-dioxaborinan-2-yl" group, highlighting their applications in chemistry, biology, medicine, and industry. One such compound is 5,10,15,20-Tetrakis(4-(this compound)phenyl)porphyrin, a porphyrin derivative with boron-containing dioxaborinan groups attached to the phenyl rings.

Scientific Research Applications

5,10,15,20-Tetrakis(4-(this compound)phenyl)porphyrin has applications in various scientific fields:

- Chemistry: It can be used as a catalyst in organic reactions, such as oxidation and reduction processes.

- Biology: It is studied for its potential in photodynamic therapy (PDT) for cancer treatment. Upon irradiation with light, the porphyrin absorbs energy and transfers it to molecular oxygen, generating singlet oxygen, which damages cellular components and induces cell death in targeted cells.

- Medicine: It is explored for antimicrobial properties and potential use in drug delivery systems. It has shown potent antimicrobial activity against strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. The mechanism involves the generation of reactive oxygen species (ROS) upon light activation, leading to oxidative damage to bacterial cells.

- Industry: It can be used to develop sensors for detecting heavy metals and environmental pollutants.

5,10,15,20-Tetrakis(4-(this compound)phenyl)porphyrin has biological activities, particularly in photodynamic therapy (PDT) and antimicrobial applications.

Photodynamic Activity

Research has demonstrated that this porphyrin derivative significantly affects cancer cell lines. For instance, studies on Hep-2 human carcinoma cells showed that survival rates were markedly reduced when treated with this porphyrin under specific light wavelengths.

Antimicrobial Activity

This compound exhibited potent antimicrobial activity against strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were significantly lower under light irradiation compared to dark conditions. The mechanism involves the generation of ROS upon light activation, leading to oxidative damage to bacterial cells.

Case Studies

Several case studies highlight the potential applications of this porphyrin derivative:

- Cancer Treatment: In a controlled environment using Hep-2 cells, varying light doses resulted in different survival outcomes. The study established a direct correlation between increased singlet oxygen production and enhanced cytotoxicity towards cancer cells.

- Antimicrobial Resistance: A novel approach using this porphyrin for treating infections caused by resistant bacteria was proposed. The ability to effectively reduce bacterial viability under light exposure positions it as a promising candidate for addressing antibiotic resistance.

Other compounds

Mechanism of Action

The mechanism of action of 1,3,2-dioxaborinan-2-yl involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with nucleophiles, facilitating reactions such as substitution and addition. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Table 1: Structural and Electronic Differences

The introduction of methyl groups (e.g., 5,5-dimethyl derivatives) significantly increases steric bulk, reducing unwanted side reactions in cross-coupling processes . For example, 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid ethyl ester (CAS 346656-34-6) demonstrates superior stability in aqueous environments compared to non-methylated analogs, making it suitable for prolonged synthetic workflows .

Biological Activity

1,3,2-Dioxaborinan-2-yl compounds have garnered attention in medicinal chemistry due to their unique structural properties and potential biological activities. This article explores the biological activity of this compound derivatives, focusing on their synthesis, pharmacological effects, and potential applications in therapeutic contexts.

Structural Characteristics

This compound compounds typically feature a boron atom integrated into a cyclic structure that enhances their reactivity and solubility. The presence of functional groups such as cyano or methoxy can further modify their biological properties.

Synthesis of this compound Compounds

The synthesis of this compound derivatives often involves multi-step organic reactions. For example, (E)-1,2-di(this compound)ethene has been synthesized with high yields (up to 94%) using established methods in organic chemistry . The synthesis pathway typically includes the formation of boronate esters or the use of boron reagents in coupling reactions.

Biological Activity Overview

Research indicates that this compound compounds exhibit a range of biological activities:

- Anticancer Properties : Some derivatives have demonstrated significant potency against various cancer cell lines. For instance, certain borylated compounds showed selective inhibition of glycosidases associated with cancer progression . These compounds are being explored for their potential use in boron neutron capture therapy (BNCT), which targets cancer cells while sparing healthy tissue.

- Enzyme Inhibition : The inhibition of glycosidases is particularly noteworthy. Compounds like borylated 2,3,4,5-tetrachlorobenzamides were found to inhibit key glycosidases involved in metabolic disorders and viral infections . This suggests a dual role in managing diabetes and providing antiviral effects.

- Potential as Bioactive Agents : The introduction of functional groups such as cyano has been linked to enhanced biological activity. For example, 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile has shown promise due to its structural characteristics that may facilitate interactions with biological macromolecules .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound compounds in various biological assays:

Notable Findings

- Glycosidase Inhibition : Certain dioxaborinane derivatives have shown consistent inhibition across multiple glycosidases critical for managing diabetes and viral infections .

- Selectivity in Cancer Treatment : Some compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells (e.g., MCF10A cell line), indicating potential for targeted cancer therapies .

Q & A

What are the optimal synthetic routes for preparing 1,3,2-dioxaborinan-2-yl derivatives, and how do reaction conditions influence yields?

Methodological Answer:

The synthesis typically involves cyclocondensation of boronic acids with 1,3-diols under anhydrous conditions. For example, 2-cyanophenylboronic acid reacts with 1,3-propanediol in refluxing toluene using a Dean-Stark trap to remove water, yielding 2-(this compound)benzonitrile with ~55% efficiency . Catalytic systems (e.g., NiCl₂ with diphosphine ligands) can enhance yields to >90% in Suzuki-Miyaura-type couplings by suppressing protodeboronation . Key variables include solvent polarity (toluene vs. THF), temperature (80–100°C), and stoichiometric ratios of diol to boronic acid (1:1.2 recommended).

How can structural ambiguities in this compound derivatives be resolved using crystallographic and spectroscopic techniques?

Methodological Answer:

X-ray crystallography remains the gold standard for unambiguous structural determination. For instance, the six-membered dioxaborinane ring in ethyl 2-(this compound)benzoate was confirmed via SHELXL refinement, revealing a chair conformation with B–O bond lengths of 1.36–1.39 Å . Complementary techniques include:

- ¹¹B NMR : Sharp singlets near δ 28–32 ppm confirm tetrahedral boron coordination.

- IR Spectroscopy : B–O stretches at 1340–1380 cm⁻¹ and B–C vibrations at 680–720 cm⁻¹ .

- Mass Spectrometry : ESI-MS with isotopic patterns (e.g., ¹⁰B/¹¹B splits) validates molecular formulas .

What strategies mitigate side reactions (e.g., protodeboronation or dimerization) during cross-coupling of this compound derivatives?

Methodological Answer:

Protodeboronation is minimized by:

- Base Selection : Weak bases (e.g., K₃PO₄) reduce nucleophilic attack on boron.

- Ligand Design : Bulky ligands like SPhos or XPhos in Pd-catalyzed couplings suppress β-hydride elimination .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) stabilize boronate intermediates .

For dimerization, strict exclusion of moisture via Schlenk techniques and low-temperature (−20°C) storage of intermediates are critical .

How do electronic and steric effects of substituents on the dioxaborinane ring influence reactivity in Suzuki-Miyaura couplings?

Methodological Answer:

Electron-withdrawing groups (e.g., –CN, –CF₃) at the para position enhance boronate electrophilicity, accelerating transmetallation. For example, 4-cyano derivatives achieve >85% coupling efficiency with aryl bromides . Steric hindrance from ortho substituents (e.g., –CH₃) slows oxidative addition; this is mitigated using high-pressure Pd(OAc)₂/P(t-Bu)₃ systems . Quantitative Hammett studies (σ⁺ values) correlate substituent effects with turnover frequencies .

What analytical methods are recommended for quantifying trace impurities in this compound derivatives?

Methodological Answer:

- HPLC-UV/ELSD : C18 columns (5 µm, 4.6 × 150 mm) with acetonitrile/water gradients resolve boronic acid byproducts (LOD: 0.1% w/w) .

- ¹H NMR with Internal Standards : Triphenylphosphine oxide (δ 7.5 ppm) quantifies residual diols .

- ICP-MS : Detects trace metal catalysts (e.g., Pd, Ni) below 1 ppm .

How can contradictory data on hydrolytic stability of dioxaborinane derivatives be reconciled across studies?

Methodological Answer:

Discrepancies arise from pH and solvent variations. For example:

- Acidic Conditions (pH <4) : Rapid hydrolysis (t₁/₂ <1 h) via B–O cleavage .

- Neutral/Buffered Solutions : Stability increases (t₁/₂ >72 h) due to boronate anion formation .

Controlled studies using kinetic pH profiling (e.g., 0.1 M phosphate buffers) and ¹⁸O isotope labeling clarify degradation pathways .

What safety protocols are critical when handling this compound derivatives with acute toxicity?

Methodological Answer:

- PPE : Nitrile gloves, goggles, and fume hoods are mandatory for compounds classified under GHS Category 4 toxicity (e.g., H302, H332) .

- Spill Management : Absorb with vermiculite, neutralize with 10% NaHCO₃, and dispose as hazardous waste .

- First Aid : Immediate dermal washing with 5% EDTA solution chelates borate ions .

How do storage conditions impact the shelf life of this compound derivatives?

Methodological Answer:

- Temperature : Store at −20°C under argon; ambient storage reduces stability by 50% within 30 days .

- Desiccants : Molecular sieves (3Å) prevent hydrolysis-induced dimerization .

- Light Sensitivity : Amber vials mitigate photolytic B–C bond cleavage .

What computational approaches guide the design of novel this compound-based catalysts?

Methodological Answer:

- DFT Calculations : B3LYP/6-31G(d) models predict transition states in cross-couplings (e.g., ΔG‡ for oxidative addition) .

- Docking Studies : Molecular dynamics (AMBER) simulate boron–enzyme interactions for drug design .

- QSPR Models : Correlate logP and %EE (enantiomeric excess) in asymmetric syntheses .

How can conflicting crystallographic data on boron coordination geometry be resolved?

Methodological Answer:

Discrepancies often stem from disorder or low-resolution data. Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.